

6-Bromo-8-(2,6-dichlorophenyl)-9H-purine: A Technical Guide

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Compound of Interest

Compound Name:	6-Bromo-8-(2,6-dichlorophenyl)-9H-purine
Cat. No.:	B580832

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a literature review and technical guide compiled from available scientific data. The specific compound **6-Bromo-8-(2,6-dichlorophenyl)-9H-purine** is a sparsely documented molecule. Therefore, this guide draws heavily on data from closely related purine analogues to provide insights into its potential synthesis, biological activity, and mechanisms of action. All data presented should be interpreted within this context.

Introduction

Purine analogues are a cornerstone of medicinal chemistry, with numerous derivatives developed as antiviral, anticancer, and immunosuppressive agents. The strategic substitution on the purine core allows for the fine-tuning of their biological activity. This guide focuses on the potential profile of **6-Bromo-8-(2,6-dichlorophenyl)-9H-purine**, a molecule combining a halogenated purine scaffold with a sterically hindered dichlorophenyl moiety. Such a substitution pattern suggests potential interactions with various biological targets, particularly protein kinases, which are often implicated in proliferative diseases. This document aims to provide a comprehensive overview of the available information and inferred knowledge surrounding this compound and its close chemical relatives.

Chemical and Physical Properties (Predicted)

Due to the lack of specific experimental data for **6-Bromo-8-(2,6-dichlorophenyl)-9H-purine**, the following properties are predicted based on its structure and data from similar compounds.

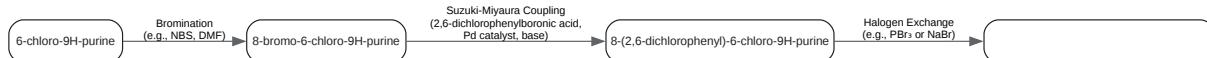
Property	Value
CAS Number	1227958-56-6
Molecular Formula	C ₁₁ H ₅ BrCl ₂ N ₄
Molecular Weight	371.99 g/mol
Appearance	Predicted to be a solid
Solubility	Predicted to be soluble in organic solvents like DMSO and DMF

Synthesis and Experimental Protocols

A specific, detailed synthetic protocol for **6-Bromo-8-(2,6-dichlorophenyl)-9H-purine** is not readily available in the current literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of 8-aryl-6-halopurines. The most common and versatile approach involves a sequential process of Suzuki-Miyaura cross-coupling to introduce the aryl group at the C8 position, followed by halogenation at the C6 position, or vice versa.

Proposed Synthetic Pathway

A logical synthetic approach would involve the initial synthesis of an 8-(2,6-dichlorophenyl)purine intermediate, followed by bromination at the 6-position. This strategy avoids potential complications of performing a Suzuki coupling on a 6,8-dihalopurine where selectivity might be an issue.



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Figure 1: Proposed synthetic pathway for **6-Bromo-8-(2,6-dichlorophenyl)-9H-purine**.

General Experimental Protocol for Suzuki-Miyaura Coupling of 8-Bromo-6-chloropurine

This protocol is adapted from methodologies reported for the synthesis of 8-arylpurines.[\[1\]](#)[\[2\]](#)

- Reaction Setup: To a flame-dried Schlenk flask, add 8-bromo-6-chloro-9H-purine (1.0 eq), 2,6-dichlorophenylboronic acid (1.2 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq), and a base like K_2CO_3 (2.0 eq).
- Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (4:1).
- Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Experimental Protocol for Bromination of a Purine Ring

This protocol is based on general methods for the bromination of purine scaffolds.[\[3\]](#)

- Reaction Setup: Dissolve the 8-(2,6-dichlorophenyl)-6-chloro-9H-purine intermediate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
- Reagent Addition: Add a brominating agent, such as N-bromosuccinimide (NBS) (1.1 eq), portion-wise at room temperature.

- Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 2-6 hours, monitoring by TLC or LC-MS.
- Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent.
- Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.

Biological Activity and Quantitative Data

While no specific biological data for **6-Bromo-8-(2,6-dichlorophenyl)-9H-purine** has been reported, the biological activities of structurally related 8-arylpurines and compounds containing a dichlorophenyl moiety provide valuable insights. Many 8-arylpurine derivatives have been investigated as inhibitors of protein kinases, which are key regulators of cellular processes and are frequently dysregulated in cancer.^[4] The dichlorophenyl group is a common substituent in bioactive molecules, often enhancing potency through hydrophobic and electronic interactions with target proteins.^{[3][5]}

Cytotoxic and Kinase Inhibitory Activities of Related Purine Analogues

The following table summarizes the in vitro activities of several 8-arylpurine and related heterocyclic compounds against various cancer cell lines and protein kinases. This data suggests that the title compound may also exhibit cytotoxic and/or kinase inhibitory properties.

Compound/Analog ue	Target/Cell Line	Activity (IC ₅₀ /GI ₅₀)	Reference
6-(substituted phenyl piperazine)-8-(4- phenoxyphenyl)-9- cyclopentyl purine derivatives	Huh7, HCT116, MCF7	Ranged from 1.5 to >100 μ M	[6]
2-phenol-4,6- dichlorophenyl- pyridines	Topoisomerase I and II α	Potent inhibition	[3]
C-2, C-8, N-9 substituted 6-(3- chloroanilino)purine derivatives	CDK2	IC ₅₀ as low as 0.3 μ M	[7]
2-chloropurine arabinonucleosides with chiral amino acid amides at C6	U937 (human acute myeloid leukemia)	IC ₅₀ of 16 μ M for a serine derivative	[8]

Potential Signaling Pathway Involvement

Given that many 8-arylpurines function as kinase inhibitors, a likely mechanism of action for **6-Bromo-8-(2,6-dichlorophenyl)-9H-purine**, should it possess biological activity, would be the modulation of kinase-driven signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[9][10][11][12][13]

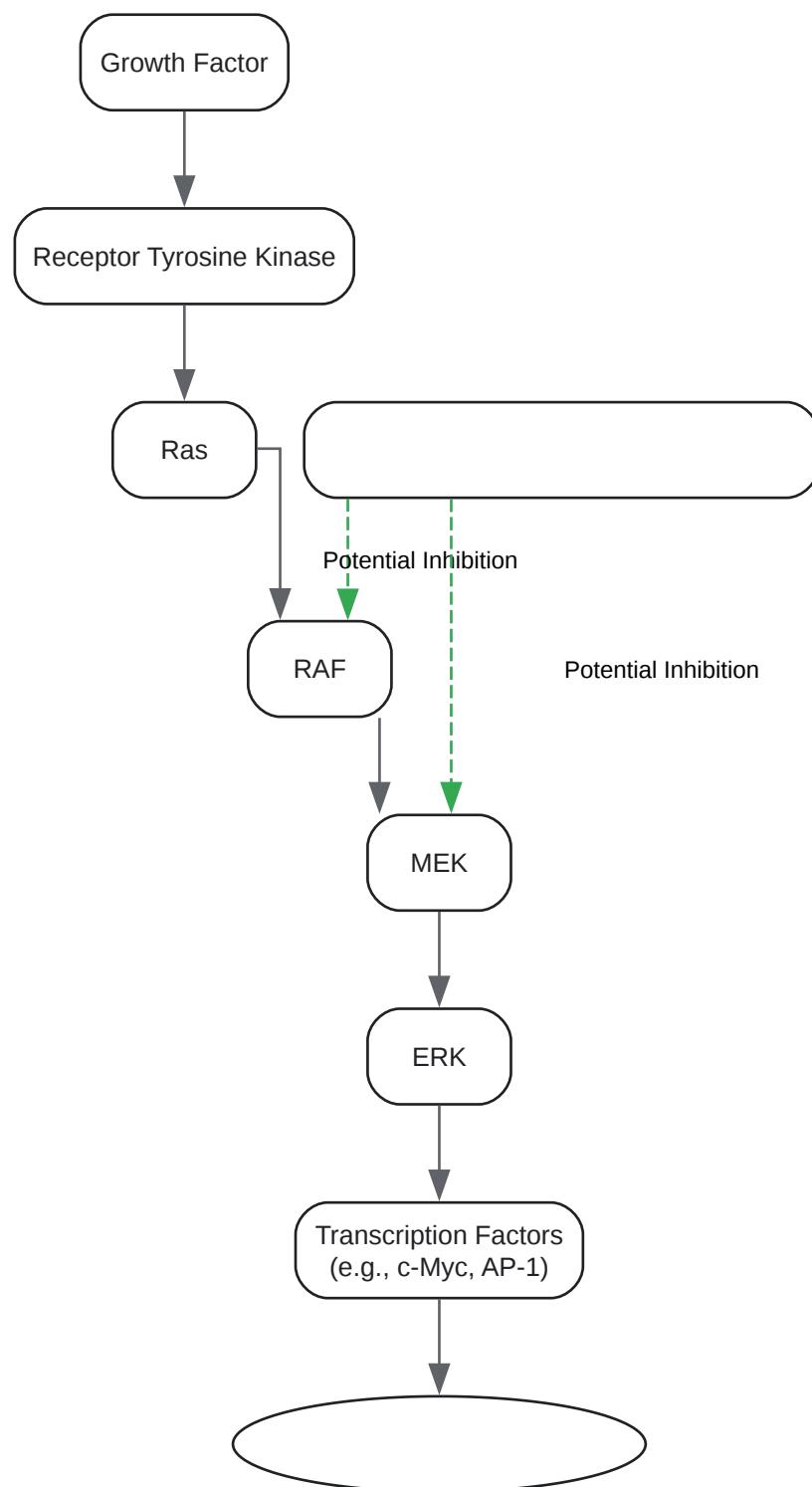
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Figure 2: Potential inhibition of the MAPK signaling pathway by 8-arylpurine analogues.

Conclusion

6-Bromo-8-(2,6-dichlorophenyl)-9H-purine represents an intriguing yet underexplored molecule within the vast landscape of purine chemistry. Based on the extensive literature on related analogues, it is plausible to hypothesize that this compound could be synthesized through a sequential Suzuki-Miyaura coupling and bromination strategy. Furthermore, the presence of the 8-(2,6-dichlorophenyl) moiety suggests that it may exhibit biological activity, potentially as a kinase inhibitor targeting pathways such as the MAPK cascade. The data and protocols presented in this guide, derived from closely related compounds, provide a solid foundation for future research into the synthesis and biological evaluation of this specific purine derivative. Further experimental investigation is warranted to elucidate the precise chemical and biological properties of **6-Bromo-8-(2,6-dichlorophenyl)-9H-purine** and to determine its potential as a therapeutic agent.

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